3-(2-chlorofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C9H10ClN3O |
|---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
5-(2-chlorofuran-3-yl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H10ClN3O/c1-5-7(12-13(2)9(5)11)6-3-4-14-8(6)10/h3-4H,11H2,1-2H3 |
InChI Key |
HGUACSLGXCWCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=C(OC=C2)Cl)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-chlorofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chlorofuran with appropriate pyrazole derivatives under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
3-(2-chlorofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorofuran group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-chlorofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-chlorofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Molecular Data of Selected Pyrazole Derivatives
Substituent-Driven Property Analysis
Electronic Effects
- Halogenated Aryl vs. In contrast, bromo- and iodophenyl derivatives (e.g., ) exhibit stronger electron-withdrawing effects due to heavier halogens, which may stabilize negative charges in intermediates. The 2,5-dimethylfuran-3-yl analog lacks halogenation, reducing electronegativity but increasing steric hindrance from methyl groups.
Steric and Solubility Considerations
- This substituent also enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility.
- Furan vs.
Molecular Weight Trends
- The iodophenyl derivative has the highest molecular weight (313.14 g/mol) due to iodine’s large atomic mass, followed by bromophenyl (266.14 g/mol). The target compound (211.45 g/mol) and cyclobutylmethyl analog (179.26 g/mol) are lighter, which may influence pharmacokinetic properties such as diffusion rates.
Biological Activity
3-(2-Chlorofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine, identified by its CAS number 1697878-93-5, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 211.65 g/mol. The presence of the chlorofuran moiety contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H10ClN3O |
| Molecular Weight | 211.65 g/mol |
| CAS Number | 1697878-93-5 |
| Purity | ≥95% |
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, research has shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The specific activity of 3-(2-chlorofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine against microbial strains remains to be fully characterized but aligns with the general trend observed in pyrazole compounds .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. For example, compounds like celecoxib have been used as COX inhibitors to reduce inflammation and pain . The potential of 3-(2-chlorofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine in this regard warrants further investigation.
Case Studies and Research Findings
A systematic review of recently reported biological activities of pyrazole compounds indicates a strong correlation between structural features and biological efficacy. Notably, modifications in the pyrazole ring or substituents significantly affect the activity profile .
Example Study
One notable study examined a series of pyrazole derivatives for their activity against cancer cell lines. The findings suggested that introducing electron-withdrawing groups increased cytotoxicity against specific tumor types . While direct data on 3-(2-chlorofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine were not available, extrapolating from related compounds indicates potential efficacy.
Q & A
Q. What synthetic methodologies are recommended for 3-(2-chlorofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for improved yield?
The synthesis of pyrazole derivatives typically involves multi-component reactions, cyclocondensation, or nucleophilic substitutions. For example, analogous compounds like 3-(furan-2-yl)pyrazoles are synthesized via reactions between substituted hydrazines and carbonyl precursors under reflux conditions with polar aprotic solvents (e.g., DMF or acetonitrile). Key parameters include temperature control (80–120°C), catalyst selection (e.g., p-toluenesulfonic acid), and stoichiometric ratios of reactants. Yield optimization may require iterative adjustments to reaction time (6–24 hours) and purification via column chromatography .
Q. Which spectroscopic techniques are critical for structural confirmation of 3-(2-chlorofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and aromaticity. Infrared (IR) spectroscopy identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For chlorinated furan moieties, coupling constants in ¹H NMR (e.g., J = 3–5 Hz for furan protons) and characteristic ¹³C shifts (e.g., 145–150 ppm for chlorinated carbons) are diagnostic .
Q. How is the preliminary biological activity of this compound assessed in vitro?
Initial screening often involves cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) and anti-inflammatory models (e.g., COX-2 inhibition). Dose-response curves (1–100 µM) and IC₅₀ calculations are standard. Parallel testing on non-cancerous cell lines (e.g., HEK-293) ensures selectivity. Positive controls (e.g., doxorubicin for cytotoxicity, aspirin for COX inhibition) validate experimental setups .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data across studies?
Discrepancies may arise from variations in assay protocols (e.g., incubation time, serum concentration) or compound purity. To resolve conflicts, researchers should:
- Standardize assays using guidelines (e.g., NIH/NCATS protocols).
- Validate purity via HPLC (>95%) and elemental analysis.
- Compare results with structurally similar compounds (e.g., fluorinated vs. chlorinated analogs) to isolate substituent effects .
Q. How can computational chemistry guide the optimization of this compound’s bioactivity?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or EGFR. Quantitative Structure-Activity Relationship (QSAR) models identify key descriptors (e.g., logP, polar surface area) influencing activity. Density Functional Theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance reactivity or stability .
Q. What experimental approaches elucidate the mechanism of action in anti-inflammatory or anticancer contexts?
- Target Identification: RNA sequencing or proteomics (e.g., SILAC) identifies differentially expressed genes/proteins post-treatment.
- Pathway Analysis: Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2) or inflammation mediators (e.g., NF-κB, TNF-α).
- Kinetic Studies: Time-resolved assays (e.g., fluorescence polarization) measure enzyme inhibition kinetics (e.g., kᵢₙₕ values for COX-2) .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical and biological properties?
Chlorine at the furan 2-position enhances lipophilicity (logP ↑) and membrane permeability but may reduce solubility. Methyl groups on the pyrazole ring improve metabolic stability. Comparative studies with fluorine-substituted analogs (e.g., 2-fluorofuran derivatives) reveal trade-offs between bioavailability and target binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
